4-Bromo-6-methoxybenzo[B]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methoxybenzo[B]thiophene is a chemical compound belonging to the class of organosulfur compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-Bromo-6-methoxybenzo[B]thiophene, involves the reaction of alkynyl sulfides with aryne intermediates. This one-step synthesis is facilitated by the nucleophilic attack of sulfur or carbon on the alkynyl sulfides to electrophilic aryne intermediates, followed by ring closure . Another method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-methoxybenzo[B]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and modified thiophene rings.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-methoxybenzo[B]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-methoxybenzo[B]thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity for these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxybenzo[B]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-methoxybenzo[B]thiophene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
4-Bromo-6-methylbenzo[B]thiophene: Contains a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
4-Bromo-6-methoxybenzo[B]thiophene is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Eigenschaften
Molekularformel |
C9H7BrOS |
---|---|
Molekulargewicht |
243.12 g/mol |
IUPAC-Name |
4-bromo-6-methoxy-1-benzothiophene |
InChI |
InChI=1S/C9H7BrOS/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3 |
InChI-Schlüssel |
MMIXXBZNOGSEOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CS2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.